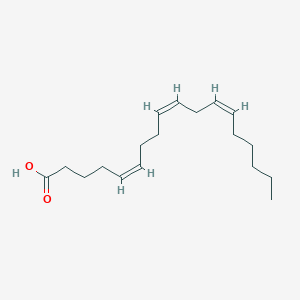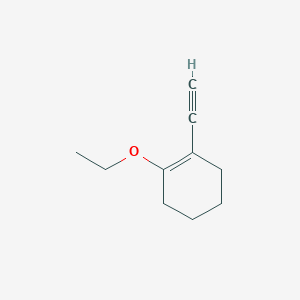
Phosphonate de diéthyle (2-oxopropyl)
Vue d'ensemble
Description
Diethyl (2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H15O4P. It is a clear, colorless to light yellow liquid that is miscible with various organic solvents such as tetrahydrofuran, ether, dichloromethane, and chloroform . This compound is widely used in organic synthesis due to its versatility and reactivity.
Applications De Recherche Scientifique
Diethyl (2-oxopropyl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
- However, it is commonly employed in reactions involving C-C bond formation, such as the Horner-Wadsworth-Emmons olefination reaction .
Target of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
Diethyl (2-oxopropyl)phosphonate is known to interact with various enzymes and proteins in biochemical reactions . It has high CH acidity, making it effective in classical cyclization reactions of 1,3-dicarbonyl compounds
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-oxopropyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of haloacetones with trialkyl phosphites. For instance, chloroacetone can react with triethyl phosphite to produce diethyl (2-oxopropyl)phosphonate . Another method involves the acylation of methylphosphonates, where dialkyl methylphosphonates are metalated and then reacted with acetyl chloride .
Industrial Production Methods
Industrial production of diethyl (2-oxopropyl)phosphonate typically follows the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with diethyl (2-oxopropyl)phosphonate include sodium hydride, acetyl chloride, and trialkyl phosphites. Typical reaction conditions involve the use of organic solvents such as toluene and tetrahydrofuran, and reactions are often conducted under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving diethyl (2-oxopropyl)phosphonate include phosphorylated heterocycles, pyrazoles, triazolines, oxazoles, and thiazoles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl (2-oxo-2-phenylethyl)phosphonate: Contains a phenyl group, making it more hydrophobic.
Triethyl phosphonoacetate: Contains an additional ester group, making it more reactive in certain conditions.
Uniqueness
Diethyl (2-oxopropyl)phosphonate is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions and form various products sets it apart from similar compounds .
Propriétés
IUPAC Name |
1-diethoxyphosphorylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAFKRSMGOSHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147731 | |
| Record name | Diethyl acetonylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-71-6 | |
| Record name | NSC 408852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1067-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl acetonylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-diethoxyphosphorylpropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can diethyl (2-oxopropyl)phosphonate be used to synthesize heterocyclic compounds?
A2: Yes, diethyl (2-oxopropyl)phosphonate is a valuable precursor in the synthesis of various heterocyclic compounds, particularly 3,4-dihydropyrimidin-2(1H)-one-phosphonates []. This is achieved through the Biginelli reaction, a multicomponent condensation involving a β-ketophosphonate, an aldehyde, and a urea derivative []. Microwave irradiation has proven highly effective in accelerating this reaction, offering a rapid and solvent-free approach for synthesizing a diverse range of these heterocyclic compounds [].
Q2: Are there alternative synthetic routes to access similar heterocyclic structures without using diethyl (2-oxopropyl)phosphonate?
A3: While diethyl (2-oxopropyl)phosphonate provides a convenient route to certain heterocycles, alternative strategies exist. For instance, 3-alkylamino-5-arylthiophenes, another class of heterocyclic compounds, can be synthesized from thioaroylketene S,N-acetals []. Reacting these acetals with various active methylene compounds, including diethyl (2-oxopropyl)phosphonate itself, in the presence of mercury(II) acetate, yields the desired thiophene derivatives []. This highlights the versatility of diethyl (2-oxopropyl)phosphonate as both a building block and a reagent in organic synthesis.
Q3: What insights can computational chemistry offer regarding diethyl (2-oxopropyl)phosphonate?
A4: Computational chemistry provides valuable insights into the structure and reactivity of diethyl (2-oxopropyl)phosphonate and its derivatives. For example, NMR studies combined with computational analysis can elucidate the conformational preferences and electronic distribution within the molecule []. Such studies can help predict reactivity patterns, optimize reaction conditions, and design novel synthetic strategies. Furthermore, computational tools like quantitative structure-activity relationship (QSAR) modeling can explore the relationship between the structure of diethyl (2-oxopropyl)phosphonate derivatives and their biological activities, guiding the development of new compounds with improved properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-O-methoxycarbonyl 12-O-methyl (2R,7S,10S,12R)-4,10-dimethyl-13-oxo-14-oxatetracyclo[10.2.1.01,10.02,7]pentadec-8-ene-5,12-dicarboxylate](/img/structure/B148901.png)


